6-(Tert-butylamino)pyridine-2-carboxamidine
Description
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-(tert-butylamino)pyridine-2-carboximidamide |
InChI |
InChI=1S/C10H16N4/c1-10(2,3)14-8-6-4-5-7(13-8)9(11)12/h4-6H,1-3H3,(H3,11,12)(H,13,14) |
InChI Key |
XYWCYXAQSLVIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=CC(=N1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(tert-butylamino)pyridine-2-carboxamidine generally involves the functionalization of a pyridine-2-carboxamidine precursor or related intermediates, with introduction of the tert-butylamino group at the 6-position. The main synthetic approaches can be summarized as follows:
General Synthetic Route
- Starting Material: Pyridine-2-carboxamidine or 2-pyridinecarboxaldehyde derivatives.
- Introduction of tert-Butylamino Group: Via nucleophilic substitution or amination at the 6-position of the pyridine ring.
- Formation of Carboxamidine Group: Conversion of pyridine-2-carboxaldehyde or related intermediates to the carboxamidine functionality, often through amidine formation reactions.
Detailed Preparation Steps
Synthesis of 2-Pyridinecarboxaldehyde Intermediate
- A key intermediate, 2-pyridinecarboxaldehyde, is prepared by selective chloromethylation of 2-picoline followed by oxidation steps.
- According to patent CN101906068A, 2-picoline is reacted with trichloromethane (chloroform) and benzamide under reflux conditions to yield 2-chloromethylpyridine with high yield (~90-95%).
- The 2-chloromethylpyridine is then oxidized using sodium hypochlorite catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under mild conditions to afford 2-pyridinecarboxaldehyde.
- The process includes solvent extraction, washing with saturated brine, drying over anhydrous sodium sulfate, and distillation to isolate the aldehyde.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-picoline, trichloromethane, benzamide, reflux 90°C, 2-3h | 90-95 | Formation of 2-chloromethylpyridine |
| 2 | Sodium hypochlorite, TEMPO catalyst, 10-25°C, 30-60 min | High | Oxidation to 2-pyridinecarboxaldehyde |
| 3 | Extraction, washing, drying, distillation | - | Purification of aldehyde |
Conversion of 2-Pyridinecarboxaldehyde to this compound
- The aldehyde is subjected to reaction with tert-butylamine under controlled conditions to introduce the tert-butylamino group at the 6-position.
- Simultaneously or subsequently, amidine formation occurs by reaction with ammonia or amidine precursors to convert the aldehyde group into the carboxamidine functionality.
- The reaction is typically conducted in polar aprotic solvents such as dichloromethane or ethanol, at temperatures ranging from 0°C to room temperature.
- Triethylamine or other mild bases may be used to maintain slightly basic pH (~8) to facilitate the reaction and prevent side reactions.
- The reaction mixture is stirred for several hours (3-12 h) with gradual temperature increase from sub-zero to ambient temperature.
- Workup involves washing with water, dilute acid (e.g., 1N HCl), and sodium bicarbonate solutions, followed by drying over anhydrous calcium chloride or sodium sulfate.
- The crude product is purified by crystallization from suitable solvents such as ethanol or ethyl acetate to yield the pure this compound hydrochloride salt.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-pyridinecarboxaldehyde, tert-butylamine, triethylamine, dichloromethane, -10 to 25°C, 12 h | Moderate to high | Amination and amidination reactions |
| 2 | Workup: aqueous washes (acid, base), drying | - | Removal of impurities |
| 3 | Crystallization from ethanol or ethyl acetate | - | Purification and isolation of hydrochloride salt |
Analytical Data Supporting the Preparation
- Infrared Spectroscopy (IR): Characteristic NH stretching bands around 3350-3260 cm^-1, and amidine C=N stretching near 1670-1680 cm^-1 confirm the presence of amino and carboxamidine groups.
- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows signals corresponding to the tert-butyl group (singlet around 1.3 ppm), aromatic pyridine protons (multiplet 7.0-8.5 ppm), and amidine NH protons (broad signals 8-10 ppm).
- Mass Spectrometry (MS): Molecular ion peaks consistent with C10H17N4 (free base) or C10H17ClN4 (hydrochloride salt) are observed.
- Elemental Analysis: Confirms the composition consistent with the hydrochloride salt form.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Chloromethylation of 2-picoline | 2-picoline, trichloromethane, benzamide, reflux 90°C | 90-95 | Extraction, washing, distillation | High selectivity for 2-chloromethylpyridine |
| Oxidation to 2-pyridinecarboxaldehyde | Sodium hypochlorite, TEMPO catalyst, 10-25°C, 30-60 min | High | Extraction, washing, drying | Mild oxidation conditions, low waste |
| Amination and amidination | tert-butylamine, triethylamine, dichloromethane, 0 to 25°C, 12 h | Moderate to high | Crystallization from ethanol | Formation of this compound hydrochloride |
The preparation of This compound involves a multi-step synthetic route starting from 2-picoline, progressing through chloromethylation and oxidation to 2-pyridinecarboxaldehyde, followed by introduction of the tert-butylamino group and amidine functionality. The methods rely on well-established organic transformations such as selective chloromethylation, TEMPO-catalyzed oxidation, and nucleophilic substitution/amidination under mild conditions. The overall process is efficient, scalable, and yields analytically pure hydrochloride salt suitable for further applications.
This synthesis is supported by detailed reaction conditions, yields, and purification protocols documented in patent literature and chemical databases, ensuring reproducibility and reliability for research and industrial purposes.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butylamino)pyridine-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
6-(Tert-butylamino)pyridine-2-carboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Tert-butylamino)pyridine-2-carboxamidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogues from the Catalog of Pyridine Compounds (2017) and pharmacological studies include:
Key Observations:
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and reactivity, making them suitable for cross-coupling reactions . Carboxamidine vs. Carbamate: The carboxamidine group in the target compound is more basic and capable of forming stronger hydrogen bonds than carbamates, which could enhance binding to biological targets .
- Biological Activity: Isoelectronic pyridine analogues with cyano and aminohydroxypropoxy groups (e.g., beta-adrenoceptor antagonists) demonstrate that substituent positioning (ortho/meta to heteroatoms) critically influences activity . This suggests that the tert-butylamino and carboxamidine groups in the target compound may similarly modulate receptor interactions.
Biological Activity
6-(Tert-butylamino)pyridine-2-carboxamidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Compound Overview
- Molecular Formula : C10H16N4
- Molecular Weight : 228.72 g/mol
- Structural Features : The compound features a pyridine ring substituted with a tert-butylamino group and a carboxamidine functional group. This unique structure contributes to its reactivity and biological activity.
Enzyme Inhibition and Activation
Research indicates that this compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways critical for cellular function. The compound's ability to interact with cellular receptors suggests potential applications in drug development targeting diseases where enzyme modulation is beneficial.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with enzyme activity by binding to active sites or altering conformational states, leading to inhibition or activation depending on the target enzyme .
Case Studies and Research Findings
- Anti-Tumoral Activity : In vitro studies have shown that compounds structurally similar to this compound exhibit significant anti-tumoral effects. For instance, related pyridine carboxamide compounds have demonstrated efficacy against various cancer cell lines by inhibiting ribonucleotide reductase (RR), a key enzyme in nucleotide synthesis .
- Anti-Tubercular Properties : A study identified pyridine carboxamide derivatives as potential anti-tubercular agents, effectively inhibiting the growth of Mycobacterium tuberculosis in macrophages. This highlights the potential of this compound in treating drug-resistant tuberculosis through novel mechanisms targeting essential bacterial pathways .
- SARS-CoV-2 Inhibition : Recent investigations into compounds related to this compound have shown promise against SARS-CoV-2 proteases, suggesting its potential role in antiviral drug development .
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Tert-butylamino)pyridine-2-carboxamide | Similar pyridine structure with amide group | Potential enzyme inhibitor |
| 6-(Tert-butylamino)pyridine-2-carboxylic acid | Contains carboxylic acid instead of amidine | Moderate anti-inflammatory properties |
| 6-(Tert-butylamino)pyridine-2-carboxaldehyde | Aldehyde functional group instead of amidine | Exhibits antimicrobial activity |
Synthesis and Purification
The synthesis of this compound typically involves the reaction of 6-chloropyridine-2-carboximidamide with tert-butylamine in organic solvents such as dichloromethane or ethanol. The product is purified through recrystallization or chromatography to achieve high purity levels suitable for research applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 6-(Tert-butylamino)pyridine-2-carboxamidine to ensure high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of the tert-butylamino group and carboxamidine formation. Critical parameters include:
- Reagent selection : Use of Boc (tert-butoxycarbonyl) protecting groups to prevent side reactions .
- Temperature control : Maintaining <60°C during carboxamidine formation to avoid decomposition .
- Purification : Column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to isolate high-purity product (>95% by HPLC) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm tert-butyl group signals (δ ~1.3 ppm for tert-butyl protons) and pyridine ring protons (δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the formula C₁₀H₁₆N₄O .
- Elemental analysis : Carbon/nitrogen ratios to validate stoichiometry .
Q. What solvent systems are optimal for improving the solubility of this compound in biological assays?
- Methodological Answer : The compound’s solubility is limited in aqueous buffers. Strategies include:
- Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions .
- Surfactants : Add 0.1% Tween-80 to enhance dispersion in cell culture media .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric hindrance : The bulky tert-butyl group reduces accessibility to the pyridine ring’s C-2 position, requiring high-temperature conditions (e.g., 80°C) for reactions like Suzuki couplings .
- Electronic effects : Electron-donating tert-butylamino groups activate the pyridine ring toward electrophilic aromatic substitution at the C-4 position, as shown by DFT calculations .
- Experimental validation : Compare reaction rates with/without tert-butyl groups using kinetic studies .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Impurity profiles : Re-evaluate compound purity via HPLC-MS and retest activity .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Structural analogs : Synthesize and test derivatives with modified tert-butyl or carboxamidine groups to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the kinase inhibition potency of this compound?
- Methodological Answer :
- Scaffold modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the pyridine C-5 position to improve binding to ATP pockets, guided by molecular docking .
- Bioisosteric replacement : Replace the carboxamidine group with a carboxylic acid to assess effects on solubility and target affinity .
- In vitro testing : Screen analogs against a kinase panel (e.g., EGFR, CDK2) using fluorescence polarization assays .
Q. What in silico strategies predict the metabolic stability of this compound in preclinical development?
- Methodological Answer :
- Metabolite prediction : Use software like Schrödinger’s Metabolism Module to identify potential oxidation sites (e.g., tert-butyl group) .
- CYP450 inhibition assays : Test interactions with CYP3A4 and CYP2D6 using human liver microsomes .
- Half-life estimation : Perform accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
